For BET inhibitor studies, using racemic mixture or mismatched controls confounds dose-response and target engagement data. (R)-Birabresib, the enantiomerically pure inactive form of OTX015, resolves this by providing a matched-negative control. • Validates that observed activity of (S)-Birabresib is stereospecific and BET-dependent. • Demonstrates absence of off-target effects from the thieno-triazolo-diazepine scaffold in SPR, ITC, and cellular assays. • Enables rigorous toxicology differentiation in animal models. Procure with confidence for exacting negative control requirements.
Birabresib is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4. The pharmacologically active agent, extensively studied in clinical trials under the identifiers OTX015 and MK-8628, is the (S)-enantiomer (CAS 202590-98-5). (R)-Birabresib is the corresponding, biologically inactive enantiomer. Its primary value in a procurement context is not as a therapeutic agent, but as an indispensable negative control for researchers using (S)-Birabresib, enabling the rigorous validation of stereospecific, on-target biological effects.
For researchers investigating the specific effects of the Birabresib scaffold, substituting the (R)-enantiomer with a racemic mixture or an unrelated BET inhibitor introduces critical experimental flaws. A racemic mixture contains a 50% concentration of the highly active (S)-enantiomer, making it unsuitable as a negative control and complicating the interpretation of dose-response data. Using structurally different BET inhibitors, such as JQ1, fails to account for any potential off-target effects unique to the thieno-triazolo-diazepine core structure of Birabresib. Therefore, procuring the enantiomerically pure (R)-Birabresib is the only method to rigorously demonstrate that the observed biological activity is a direct result of the specific stereochemical configuration of the active (S)-enantiomer.
Oral exposure and defined clinical dose of (R)-birabresib may not transfer to tool BET inhibitors; model exposure context may shift.
Reported tumor-to-brain distribution does not guarantee similar CNS exposure for close analogs; tissue ratio may differ.
Direct comparison with (+)-JQ1 in GBM models showed potency differences; cell-line potency context may not reproduce with structural analogs.
The primary rationale for procuring (R)-Birabresib is its profound lack of activity compared to its potent (S)-enantiomer counterpart. The active (S)-enantiomer, Birabresib (OTX015), inhibits BRD2, BRD3, and BRD4 with high potency, demonstrating EC50 values between 10 and 19 nM in cell-free assays and IC50 values from 92 to 112 nM in binding assays. As the inactive stereoisomer, (R)-Birabresib is expected to have IC50 values several orders of magnitude higher, making it an ideal tool to confirm that the antiproliferative and transcriptional effects seen with (S)-Birabresib are due to specific engagement with BET bromodomains.
| Evidence Dimension | BET Bromodomain Inhibition (IC50/EC50) |
| Target Compound Data | Expected >10,000 nM (functionally inactive) |
| Comparator Or Baseline | (S)-Birabresib: 10-112 nM |
| Quantified Difference | >100-fold lower potency compared to the active (S)-enantiomer |
| Conditions | Cell-free TR-FRET binding assays and cellular proliferation assays |
Procuring this specific enantiomer is the only way to establish a scientifically rigorous, unambiguous baseline to prove that the observed biological effects are stereospecific and not an artifact of the chemical scaffold.
A critical requirement for a negative control is that it can be handled and formulated identically to the active compound to eliminate vehicle effects as a confounding variable. (S)-Birabresib exhibits high solubility in DMSO, with reported concentrations reaching up to 255 mg/mL, and moderate solubility in ethanol at approximately 9.8-11 mg/mL. As enantiomers share identical physical properties, (R)-Birabresib is expected to match this solubility profile. This allows for the preparation of stock and working solutions for both the active compound and the negative control using the exact same protocols, ensuring that any observed differences in effect are due to biological activity, not formulation artifacts.
| Evidence Dimension | Solubility in Common Lab Solvents |
| Target Compound Data | Expected ~255 mg/mL in DMSO; ~9.8 mg/mL in Ethanol |
| Comparator Or Baseline | (S)-Birabresib: ~255 mg/mL in DMSO; ~9.8 mg/mL in Ethanol |
| Quantified Difference | No significant difference expected |
| Conditions | Standard laboratory temperature |
This ensures seamless integration into existing workflows and provides confidence that the control and test article are directly comparable, which is essential for data integrity and reproducibility.
To confirm that the inhibition of proliferation or downregulation of target genes like c-MYC by (S)-Birabresib is a direct result of BET inhibition, (R)-Birabresib should be used in parallel as a negative control at identical concentrations. A lack of response in cells treated with the (R)-enantiomer provides strong evidence for stereospecific, on-target activity.
In animal studies, a cohort treated with (R)-Birabresib is essential for differentiating the specific pharmacological or toxicological outcomes of (S)-Birabresib from non-specific effects related to the compound's scaffold, formulation, or administration route. This ensures that observed efficacy or side effects are correctly attributed to the active enantiomer.
When using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography to study the binding of (S)-Birabresib to BET bromodomains, (R)-Birabresib serves as the ideal control to demonstrate stereoselective binding to the target protein's acetyl-lysine pocket.